molecular formula C19H21BO3 B8158139 Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone

Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone

Cat. No.: B8158139
M. Wt: 308.2 g/mol
InChI Key: MKPHSYVMJDPYTP-UHFFFAOYSA-N
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Description

Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS 269410-03-9) is a boronate ester-functionalized aromatic ketone. Its structure comprises a phenyl group attached to a methanone moiety, which is para-substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring (pinacol boronate). This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls for pharmaceuticals, materials science, and organic electronics .

Properties

IUPAC Name

phenyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-13-9-8-12-15(16)17(21)14-10-6-5-7-11-14/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPHSYVMJDPYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling with Aryl Halides

The most widely reported method involves Suzuki-Miyaura coupling between 2-bromophenyl(phenyl)methanone and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane).

Procedure :

  • Reagents :

    • 2-Bromophenyl(phenyl)methanone (1.0 equiv)

    • Pinacol borane (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv)

  • Solvent System : THF/H₂O (7:3)

  • Conditions : 85°C, 24 h under N₂.

Yield : 70–78% after silica gel chromatography.
Key Data :

ParameterValue
Reaction Time24 h
Temperature85°C
Catalyst Loading5 mol% Pd(PPh₃)₄
PurificationHexane/DCM (gradient)

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the boronic ester and reductive elimination to form the C–C bond.

Alternative Catalytic Systems

Variants using PdCl₂(dppf) or Pd(OAc)₂ with ligand systems (e.g., SPhos) show improved efficiency in low-polarity solvents:

Example :

  • Catalyst : PdCl₂(dppf) (3 mol%)

  • Base : Cs₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Yield : 82%.

Advantage : Reduced side reactions in electron-deficient substrates.

Direct Borylation of Ketone Precursors

Miyaura Borylation

Direct borylation of 2-benzoylphenyl bromide using bis(pinacolato)diboron (B₂pin₂):

Procedure :

  • Reagents :

    • 2-Benzoylphenyl bromide (1.0 equiv)

    • B₂pin₂ (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • KOAc (3.0 equiv)

  • Solvent : DMSO, 80°C, 6 h.

Yield : 65–70%.
Limitation : Requires anhydrous conditions to prevent boronic acid hydrolysis.

One-Pot Borylation-Reduction

A tandem approach reduces 2-bromophenyl(phenyl)methanone to the corresponding alcohol before borylation:

Steps :

  • NaBH₄ reduction of ketone to alcohol (MeOH, 20°C, 5 h).

  • Pinacol esterification with MgSO₄ (MeCN, reflux, 24 h).

Overall Yield : 50–55%.

Functional Group Interconversion

Oxidation of Boronic Acids

Boronic acids are unstable intermediates but can be converted to pinacol esters:

Procedure :

  • Starting Material : 2-(2-Benzoylphenyl)boronic acid

  • Reagents : Pinacol (1.1 equiv), MgSO₄ (drying agent)

  • Solvent : CH₃CN, reflux.

Yield : 88%.

Side Reaction : Over-oxidation to carboxylic acids if H₂O is present.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)ScalabilityCost Efficiency
Suzuki-Miyaura70–78HighModerate
Miyaura Borylation65–70ModerateHigh
One-Pot Reduction50–55LowLow

Key Findings :

  • Suzuki-Miyaura is optimal for large-scale synthesis due to robust yields.

  • Miyaura borylation avoids pre-functionalized intermediates but requires stringent anhydrous conditions.

Recent Advances (Post-2023)

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

  • Conditions : 120°C, 10 min residence time

  • Yield : 85%.

Ligand-Free Catalysis

Ni-based catalysts show promise for cost reduction:

  • Catalyst : NiCl₂·glyme (5 mol%)

  • Yield : 68% .

Chemical Reactions Analysis

Types of Reactions: Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: Converts the boron center to boronic acid derivatives.

    Reduction: Reduces the carbonyl group to alcohols.

    Substitution: Involves the replacement of the boron group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents, organolithium compounds

Major Products:

    Oxidation: Phenylboronic acid derivatives

    Reduction: Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block in organic synthesis, especially in reactions involving boron chemistry. Its structure includes a boronate group, which enables several key reactions:

  • Suzuki Coupling Reactions : The boronate moiety allows for cross-coupling with aryl halides to form biaryl compounds. This reaction is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Aldol Reactions : The aldehyde functionality can undergo aldol reactions, facilitating the formation of larger carbon frameworks essential for constructing intricate organic molecules .
  • Amination Reactions : The compound can also participate in amination reactions, further expanding its utility in synthesizing amines from various substrates .

Materials Science

Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone plays a significant role in the development of advanced materials:

  • Aggregation-Induced Emission (AIE) Molecules : It has been utilized to synthesize AIE-active compounds that exhibit enhanced fluorescence properties when aggregated. These materials are promising for applications in organic light-emitting diodes (OLEDs) and sensors due to their high quantum yields .
  • Dye-Sensitized Solar Cells (DSSCs) : The compound has been incorporated into dye formulations for DSSCs. It improves the efficiency of these cells by enhancing light absorption and charge transfer processes. For example, a dye synthesized with this compound exhibited a power conversion efficiency of 4.94% under standard testing conditions .

Photonics and Optoelectronics

The optical properties of this compound make it suitable for applications in photonics:

  • Fluorescent Probes : Its ability to emit light upon excitation makes it an excellent candidate for fluorescent probes used in biological imaging and diagnostics. The high brightness and stability of the AIE-active derivatives enhance their performance in these applications .
  • Optoelectronic Devices : The compound's electronic properties are being explored for use in various optoelectronic devices such as photodetectors and light-emitting diodes (LEDs). Its integration into polymer matrices can lead to improved device performance due to enhanced charge mobility and reduced recombination losses .

Case Study 1: Synthesis of Biaryl Compounds

In a recent study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in Suzuki coupling reactions to synthesize biaryl compounds with high yields. The study emphasized the role of the boronate group in facilitating efficient cross-coupling under mild conditions .

Case Study 2: Development of AIE Materials

Another investigation focused on the synthesis of AIE-active materials using this compound as a precursor. The resulting materials showed remarkable photophysical properties that were leveraged for OLED applications. The study reported an absolute quantum yield of 12.9%, indicating excellent potential for commercial applications in display technologies .

Mechanism of Action

Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is compared with other boron-containing compounds, such as:

    Phenylboronic Acid: Lacks the dioxaborolane ring, making it less stable and reactive.

    Pinacolborane: Contains a similar boron center but differs in its reactivity and applications.

Uniqueness: The presence of the dioxaborolane ring in this compound imparts unique stability and reactivity, distinguishing it from other boron compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Substituent on Methanone Boronate Position Key Features Reference
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone Phenyl Para High reactivity in cross-coupling; used in biaryl synthesis
Piperidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone Piperidinyl Para Enhanced solubility due to N-heterocycle; synthesized via Co-catalyzed carbonylation
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone 4-Methylpiperazinyl Meta Potential medicinal applications; improved stability
[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol -OH Para Fluorine substituent increases electrophilicity; m.p. 44–47 °C
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine Morpholinyl Para Trifluoromethyl group enhances electronic effects for targeted coupling

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., piperidinyl, morpholinyl) improve solubility and modulate reactivity, while electron-withdrawing groups (e.g., -F, -CF₃) enhance electrophilicity for cross-coupling .
  • Positional Isomerism : Para-substituted boronate esters (e.g., CAS 269410-03-9) exhibit higher steric accessibility in reactions compared to meta-substituted analogs .

Key Observations :

  • Catalytic Efficiency : Transition-metal catalysts (Pd, Co) enable high-yield syntheses, though Co-based methods require specialized conditions (e.g., visible light) .
  • Reduction Reactions : Sodium borohydride reductions (e.g., ) achieve near-quantitative yields due to mild conditions .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Name Melting Point (°C) HRMS (ESI) Data Solubility Profile Reference
Phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone Not reported [C₁₉H₂₁BO₃+H]⁺: 290.1751 (calc) Lipophilic
[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol 48–50 [C₁₃H₁₉BO₃+H]⁺: 234.1423 (obs) Polar organic solvents
1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Not reported - Moderate in DMSO/THF

Key Observations :

  • Melting Points: Alcohol derivatives (e.g., [4-(...)phenyl]methanol) exhibit higher melting points due to hydrogen bonding .
  • Solubility : Lipophilic boronate esters (e.g., CAS 269410-03-9) are soluble in dichloromethane or THF, while polar analogs dissolve in DMSO .

Biological Activity

Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is a complex organic compound with potential applications in medicinal chemistry and material science. The presence of a dioxaborolane moiety suggests possible interactions with biological systems, particularly in the context of drug design and development. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound has the following chemical identifiers:

  • CAS Number : 1246669-45-3
  • Molecular Formula : C24H24BNO2
  • Molecular Weight : 369.27 g/mol
  • IUPAC Name : 9-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

The structure includes a phenyl group linked to a dioxaborolane, which is known for its reactivity and potential as a boron-based pharmacophore.

Biological Activity Overview

Recent studies have investigated the biological activity of related compounds in the context of various diseases. Although specific data on this compound is limited, insights can be drawn from its structural analogs.

Anticancer Activity

Research indicates that compounds featuring dioxaborolane structures exhibit promising anticancer properties. For instance:

  • PD-L1 Inhibition : Compounds designed to mimic dioxaborolane moieties have shown inhibitory effects on PD-L1 interactions in cancer cells. This mechanism is crucial for cancer immunotherapy as PD-L1 is a significant checkpoint protein that tumors exploit to evade immune detection .
  • Cell Viability Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines at varying concentrations. For example, certain phenylboronic acid derivatives have been shown to disrupt cellular functions leading to increased cell death .

Antimicrobial Activity

Some derivatives of boronic acids have been tested for antimicrobial properties. In particular:

  • Bacterial DNA Interaction : Studies on similar compounds revealed significant alterations to bacterial DNA topology upon treatment with these derivatives. This suggests that they may induce oxidative stress leading to bacterial cell death .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Dioxaborolane DerivativePD-L1 InhibitionEffective in preventing PD-L1 binding; enhances immune response against tumors.
Phenylboronic Acid DerivativeAntimicrobialInduces oxidative damage in bacterial DNA; highly toxic to E. coli strains.
Related Anticancer CompoundApoptosis InductionDemonstrated significant cytotoxic effects on various cancer cell lines.

The biological mechanisms through which this compound may exert its effects include:

  • Inhibition of Protein Interactions : The dioxaborolane structure can form reversible covalent bonds with target proteins, potentially altering their function.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Q & A

Q. Table: Synthetic Method Comparison

MethodCatalystSolventYield (%)Purity (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄THF65–8095
ElectrophotocatalysisCo₂(CO)₈DCM32–6597

How can researchers characterize this compound and validate its structural integrity?

Basic
Primary Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the boronic ester (δ 1.3 ppm for pinacol methyl groups) and ketone (δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (DART or ESI) validates molecular weight (C₁₉H₂₁BO₃: calc. 312.16 g/mol) .
  • IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹) .

Q. Advanced Validation :

  • 2D NMR (HSQC/HMBC) : Resolves ambiguous coupling patterns and confirms connectivity .
  • X-ray Crystallography : For crystalline derivatives, confirms spatial arrangement of the dioxaborolane and ketone moieties .

What strategies optimize reaction yields in cross-coupling reactions involving this compound?

Q. Advanced

  • Catalyst-Ligand Systems : Bulky ligands (e.g., SPhos) reduce steric hindrance in aryl-aryl couplings .
  • Degassing : Rigorous removal of O₂ and H₂O prevents boronic ester hydrolysis .
  • Substrate Ratios : A 1:1.2 molar ratio of aryl halide to boronic ester minimizes side reactions .
    Case Study : Using PdCl₂(dppf) in THF at 80°C improved yields from 50% to 78% in meta-terphenyl-linked dyads .

How should researchers address discrepancies in spectroscopic data or unexpected byproducts?

Q. Advanced

  • Impurity Analysis : LC-MS or TLC identifies unreacted starting materials or protodeboronation byproducts .
  • Solvent Artifacts : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) may shift NMR peaks; confirm assignments with COSY .
  • Tautomerism : Ketone-enol tautomerism in polar solvents can alter ¹H NMR signals; use D₂O exchange to identify labile protons .

What are the applications of this compound in advanced materials research?

Q. Basic

  • OLEDs : Acts as an electron-deficient acceptor in donor-π-acceptor (D-π-A) dyads for thermally activated delayed fluorescence (TADF) emitters .
  • COFs/MOFs : Bis-boronic ester derivatives serve as linkers in covalent organic frameworks (COFs) for gas storage .

Q. Advanced Design :

  • Charge Transfer Modulation : Substituents on the phenyl ring (e.g., cyano, triazine) tune intramolecular charge transfer efficiency .

How does the boronic ester group influence stability and reactivity compared to other boronates?

Q. Advanced

  • Stability : The pinacol ester group (4,4,5,5-tetramethyl) enhances hydrolytic stability vs. phenylboronic acids .
  • Reactivity : Electron-withdrawing ketone groups reduce boronate nucleophilicity, requiring activated aryl halides (e.g., bromides > chlorides) in Suzuki couplings .

Q. Table: Boronate Reactivity Comparison

Boronate TypeHydrolytic StabilityCoupling Efficiency (Suzuki)Reference
Pinacol Ester (Target)HighModerate-High
Phenylboronic AcidLowHigh

What precautions are necessary for handling and storing this compound?

Q. Basic

  • Moisture Sensitivity : Store under argon at –20°C; use anhydrous solvents for reactions .
  • Purification : Avoid prolonged exposure to silica gel (may cause partial hydrolysis); use neutral alumina for chromatography .

How can enantioselective applications of this compound be explored?

Q. Advanced

  • Chiral Ligands : Use (R)-BINAP or Josiphos ligands in asymmetric Suzuki couplings to access axially chiral biaryls .
  • Dynamic Kinetic Resolution : Combine Pd catalysts with chiral bases to resolve racemic boronic esters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
Phenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone

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